Cloethocarb

Catalog No.
S524002
CAS No.
51487-69-5
M.F
C11H14ClNO4
M. Wt
259.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloethocarb

CAS Number

51487-69-5

Product Name

Cloethocarb

IUPAC Name

[2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

InChI

InChI=1S/C11H14ClNO4/c1-13-11(14)17-9-6-4-3-5-8(9)16-10(7-12)15-2/h3-6,10H,7H2,1-2H3,(H,13,14)

InChI Key

PITWUHDDNUVBPT-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC=C1OC(CCl)OC

Solubility

Soluble in DMSO

Synonyms

Cloethocarb; BAS 263I; BAS-263I; BAS263I; Lance; AI3-29534;

Canonical SMILES

CNC(=O)OC1=CC=CC=C1OC(CCl)OC

Description

The exact mass of the compound Cloethocarb is 259.0611 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cloethocarb's origin can be traced back to its development as a pesticide in the 1970s []. While not widely commercially used, it holds significance in scientific research due to its specific targeting of mollusks, making it a valuable tool for studying these organisms and their role in ecosystems [].


Molecular Structure Analysis

Cloethocarb has the chemical formula C11H14ClNO4. Its structure features a central benzene ring substituted with a chloro (Cl) and a methoxy (OCH3) group. It also has an N-methylcarbamate moiety (NHCOOCH3) attached to the ring []. This structure plays a crucial role in its molluscicidal activity, but the specific details of this interaction are still being investigated [].


Chemical Reactions Analysis

The specific synthesis pathway for Cloethocarb is not readily available in scientific literature. However, scientific suppliers offer it as a reference standard, implying established methods for its production [, ].

Regarding its decomposition, studies suggest Cloethocarb degrades in soil and water environments, with a half-life (time taken for concentration to halve) ranging from a few days to several weeks depending on conditions [].


Physical And Chemical Properties Analysis

  • Melting point: 83-84 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water (around 20 mg/L) []. More soluble in organic solvents like acetone and dichloromethane [].
  • Stability: Moderately stable under normal storage conditions. Degrades in sunlight and at high temperatures [].

The exact mechanism of Cloethocarb's molluscicidal action is not fully understood, but it's believed to interfere with the cholinergic nervous system of mollusks []. This system is essential for muscle movement and coordination. Disruption by Cloethocarb likely leads to paralysis and death of the target organism.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Exact Mass

259.0611

Appearance

Solid powder

Melting Point

80.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

51487-69-5

Wikipedia

Cloethocarb

Dates

Modify: 2023-08-15
1: Köhler HR, Triebskorn R, Stöcker W, Kloetzel PM, Alberti G. The 70 kD heat shock protein (hsp 70) in soil invertebrates: a possible tool for monitoring environmental toxicants. Arch Environ Contam Toxicol. 1992 Apr;22(3):334-8. PubMed PMID: 1616318.

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